Methyl 4-fluoro-3-oxopentanoate

Descripción general

Descripción

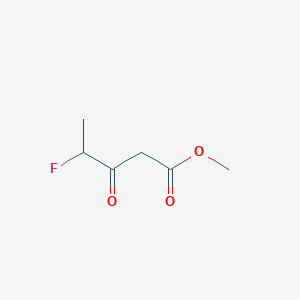

“Methyl 4-fluoro-3-oxopentanoate” is a chemical compound with the molecular formula C6H9FO3 . It has a molecular weight of 148.13 .

Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-3-oxopentanoate” consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 4-fluoro-3-oxopentanoate” is a relatively stable compound under normal conditions.Aplicaciones Científicas De Investigación

Metabolic Studies in Biological Systems

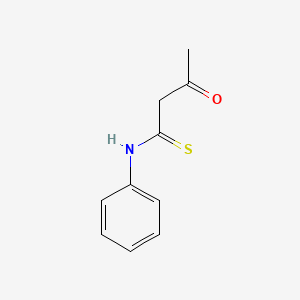

Methyl 4-fluoro-3-oxopentanoate and its derivatives are actively involved in metabolic studies, particularly focusing on pancreatic islets. The compound has been observed to significantly stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity, indicating its crucial role in cellular metabolism. Moreover, its catabolism is intricately linked to mitochondrial oxidative phosphorylation, highlighting its importance in cellular energy dynamics (Hutton, Sener, & Malaisse, 1979).

Chemical Synthesis and Structural Analysis

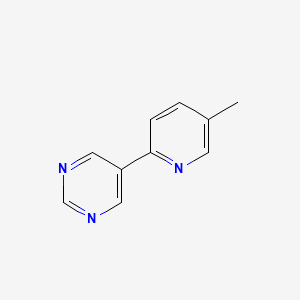

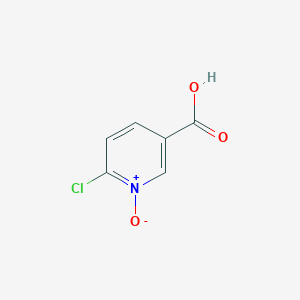

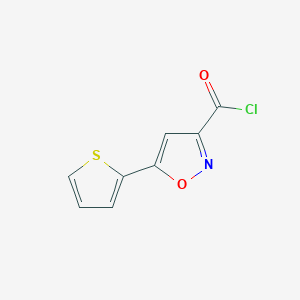

Methyl 4-fluoro-3-oxopentanoate serves as a pivotal substrate in chemical synthesis, especially in the generation of new heterocyclic systems. Its involvement in multicomponent condensation reactions has led to the creation of novel compounds with intricate molecular and crystal structures. These compounds have potential applications in various fields, including material science and pharmaceuticals (Dyachenko et al., 2020).

Pharmaceutical and Medical Research

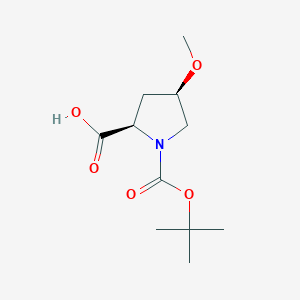

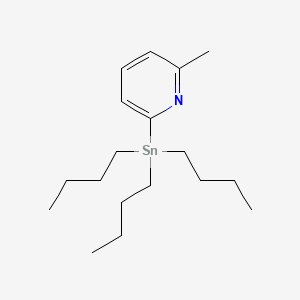

Methyl 4-fluoro-3-oxopentanoate derivatives are explored for their potential in medical research. Studies on amino acetate functionalized Schiff base organotin(IV) complexes derived from the compound have shown promising results in cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).

Material Science Applications

In material science, the compound finds its application in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes. The use of derivatives of Methyl 4-fluoro-3-oxopentanoate as solvents in the manufacturing process influences the membrane's morphology, roughness, and mechanical properties, making it a valuable component in the development of advanced filtration and separation technologies (Hassankiadeh et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 4-fluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCYJUJNPDUPIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)CC(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20430729 | |

| Record name | methyl 4-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-3-oxopentanoate | |

CAS RN |

227183-98-4 | |

| Record name | methyl 4-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.